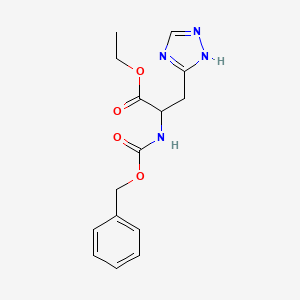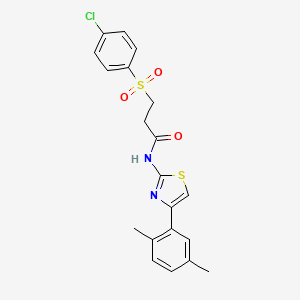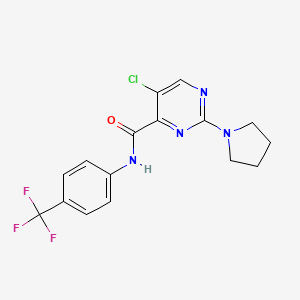
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is commonly known as FTC and has been found to have several unique properties that make it a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
Condensation Reactions and Synthesis
- A study by Kozlov, Gusak, & Skatetskii (2006) explored the three-component condensation of 5-(2-furyl)-1,3-cyclohexanedione with 2-naphthylamine and aromatic or heteroaromatic aldehydes, producing hexahydrobenzo[a]-acridin-11-ones as mixtures of diastereoisomers.
- Strakovs et al. (2002) studied the reaction of 5-(2-furyl) derivatives with various amines, leading to the formation of 2-aminomethylene derivatives (Strakovs, Tonkikh, Petrova, Ryzhanova, & Palitis, 2002).
Antifungal and Antibacterial Properties
- A paper by Terzioğlu Klip et al. (2010) highlighted the synthesis of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and their evaluation for antifungal activity, demonstrating varying degrees of effectiveness against various fungal species (Terzioğlu Klip, Çapan, Gürsoy, Uzun, & Şatana, 2010).
- Research by Iradyan et al. (2014) focused on synthesizing derivatives with antibacterial properties and studying their effects (Iradyan, Iradyan, Tamazyan, Aivazyan, Panosyan, Paronikyan, & Stepanyan, 2014).
Physical and Chemical Properties
- Tatyana et al. (2019) synthesized and evaluated the physical-chemical properties of certain triazole compounds, confirming their structure through various analytical methods (Tatyana, Kaplaushenko, Nagorna, & Antonina, 2019).
- A study by Xu et al. (2006) analyzed the crystal structure of a related compound, revealing insights into its molecular geometry and interactions (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, & Si, 2006).
Ring Opening Reactions
- The work by Šafár̆ et al. (2000) investigated the ring opening reaction of a furan derivative, leading to the formation of novel compounds (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
NMR Spectroscopy and Structure
- Afonin et al. (1987) conducted a study focusing on NMR spectra and structure elucidation of triazole compounds, providing detailed insights into their molecular conformations (Afonin, Voronov, Trzhtsinskaya, Rudakova, & Keiko, 1987).
Synthesis and Evaluation of Antimicrobial Agents
- Several studies have explored the synthesis of triazole derivatives and their evaluation as potential antimicrobial agents. This includes work by Ulusoy, Gürsoy, & Otük (2001) and Wang et al. (2011) who assessed the antibacterial and antiproliferative properties of these compounds (Ulusoy, Gürsoy, & Otük, 2001), (Wang, Tseng, Wu, Kaneko, Takayama, Kimura, Yang, Wu, Juang, & Wong, 2011).
Catalytic Cyclopropanation
- Miki et al. (2004) explored the catalytic cyclopropanation of alkenes via furan carbene complexes, demonstrating a novel approach in organic synthesis (Miki, Yokoi, Nishino, Kato, Washitake, Ohe, & Uemura, 2004).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWLDYHIGNSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)


![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)

![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)
![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)